molecular formula C17H11Cl2FN4O B8292714 N-[4-[(3,4-Dichloro-6-fluorophenyl)amino]quinazolin-6-yl]acrylamide

N-[4-[(3,4-Dichloro-6-fluorophenyl)amino]quinazolin-6-yl]acrylamide

Cat. No. B8292714
M. Wt: 377.2 g/mol
InChI Key: BYJCHKAVUQQEQZ-UHFFFAOYSA-N
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Patent
US07172749B2

Procedure details

Acryloyl chloride was reacted with 4-[(3,4-dichloro-6-fluorophenyl)amino]-6-aminoquinazoline in THF, at 0° C. The final product was obtained in quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[(3,4-dichloro-6-fluorophenyl)amino]-6-aminoquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[Cl:6][C:7]1[CH:8]=[C:9]([NH:15][C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[C:23]([NH2:26])[CH:24]=3)[N:19]=[CH:18][N:17]=2)[C:10]([F:14])=[CH:11][C:12]=1[Cl:13]>C1COCC1>[Cl:6][C:7]1[CH:8]=[C:9]([NH:15][C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[C:23]([NH:26][C:1](=[O:4])[CH:2]=[CH2:3])[CH:24]=3)[N:19]=[CH:18][N:17]=2)[C:10]([F:14])=[CH:11][C:12]=1[Cl:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
4-[(3,4-dichloro-6-fluorophenyl)amino]-6-aminoquinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=CC1Cl)F)NC1=NC=NC2=CC=C(C=C12)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=CC1Cl)F)NC1=NC=NC2=CC=C(C=C12)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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